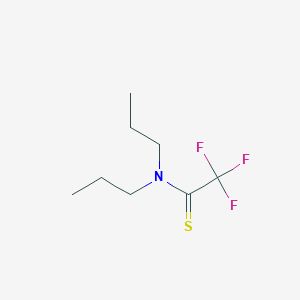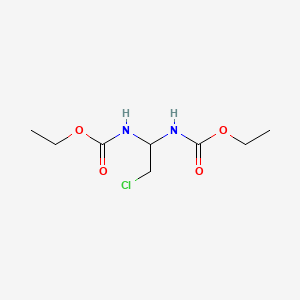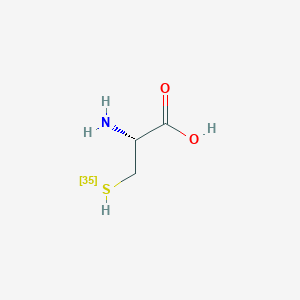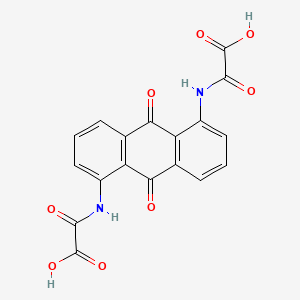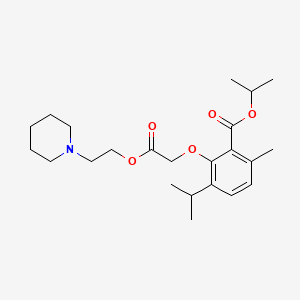
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester is a complex organic compound It is known for its unique structure, which includes an acetic acid moiety linked to a phenoxy group, further substituted with isopropoxycarbonyl, isopropyl, and methyl groups, and esterified with a 2-piperidinoethyl group
Méthodes De Préparation
The synthesis of acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester typically involves multiple steps. The process begins with the preparation of the phenoxyacetic acid derivative, which is then esterified with 2-piperidinoethanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenoxy group allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and ester linkage play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other phenoxyacetic acid derivatives and esters with different substituents. Compared to these compounds, acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester is unique due to its specific substitution pattern and ester linkage. This uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
53206-78-3 |
|---|---|
Formule moléculaire |
C23H35NO5 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
propan-2-yl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C23H35NO5/c1-16(2)19-10-9-18(5)21(23(26)29-17(3)4)22(19)28-15-20(25)27-14-13-24-11-7-6-8-12-24/h9-10,16-17H,6-8,11-15H2,1-5H3 |
Clé InChI |
MKXWZVYEVYAFOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCCCC2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
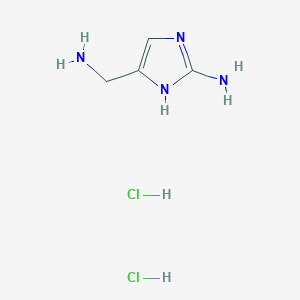

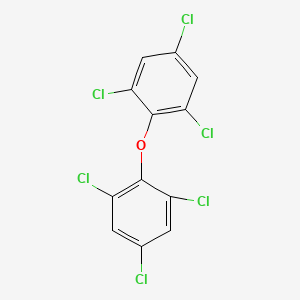
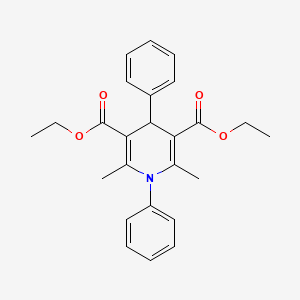
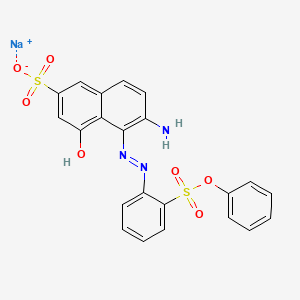
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
